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Chemical and Pharmacological Profile

Ilorasertib (ABT-348) is a potent, orally active, ATP-competitive small-molecule inhibitor that targets
Aurora kinases and vascular endothelial growth factor (VEGF) and platelet-derived growth factor
(PDGF) receptors, positioning it as a multi-targeted therapeutic agent for hematologic malignancies and
solid tumors [1] [2] [3].

Key In Vitro Pharmacological Data

Table 1: In vitro inhibitory profile (ICso) of Ilorasertib against key kinase targets [3].

Target Kinase  Biochemical ICso (hM)  Cellular ICso (nM)

Aurora A 120 189
Aurora B 7 13 (autophosphorylation), 21 (Histone H3 phosphorylation)
Aurora C 1 13
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Target Kinase

VEGFR1

VEGFR2

FLT-3

CSF-1R

c-KIT

PDGFR-a

PDGFR-B

Biochemical ICso (nM)  Cellular ICso (nM)

1 0.3
2 5
1 2
3 3
20 45
11 16
13 11

Clinical Pharmacokinetic Characteristics

Clinical pharmacokinetics of ilorasertib were characterized in phase 1 trials involving patients with

advanced solid tumours and hematologic malignancies [1] [2] [4].

Summary of Clinical PK Parameters

Table 2: Key pharmacokinetic parameters of ilorasertib from phase 1 clinical trials [1] [2] [4].

Parameter

Value / Finding

Notes

Half-life (tu/2)

Oral Absorption

Tmax

Protein Binding

Metabolism

~15 hours

Dose-proportional

Not explicitly reported

Not reported for ilorasertib

Not reported for ilorasertib

Oral administration [1]

Across tested dose ranges [1]
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Parameter Value / Finding Notes

Drug Interaction No interaction observed Coadministration in hematologic
(Azacitidine) malignancy trial [1]
Recommended Phase 2 540 mg once weekly or 480 mg  For 28-day cycle [1]

Dose (Oral) twice weekly

Detailed Clinical Study Designs and Protocols

The clinical pharmacokinetic profile of ilorasertib was established through two primary phase 1 dose-

escalation trials.

Protocol 1: Study in Hematologic Malighancies

This trial defined the safety, pharmacokinetics, and preliminary antitumor activity of ilorasertib as

monotherapy or combined with azacitidine in advanced hematologic malignancies [1] [4].

e Patient Population: 52 adults (median age 67 years) with acute myelogenous leukemia (AML;

n=38), myelodysplastic syndrome (MDS; n=12), or chronic myelomonocytic leukemia (CMML; n=2). A

high proportion (35%) had received >4 prior regimens [1].
¢ Study Arms and Dosing:
o Arm A: Oral ilorasertib once weekly on Days 1, 8, 15 of a 28-day cycle.
o Arm B: Oral ilorasertib twice weekly on Days 1, 2, 8, 9, 15, 16 of a 28-day cycle.

o Arm C: Oral ilorasertib once weekly (Days 1, 8, 15) plus azacitidine (IV or SC on Days 1-7) of

a 28-day cycle.
o Arm D: Intravenous ilorasertib once weekly on Days 1, 8, 15 of a 28-day cycle [1] [4].

¢ PK Sampling Protocol: Extensive pharmacokinetic sampling for ilorasertib was performed up to 72

hours after dosing on Days 1 and 15 [4].
¢ Key Findings: The maximum tolerated dose (MTD) was not definitively determined. The

recommended phase 2 oral monotherapy doses were established at 540 mg once weekly and 480
mg twice weekly. Oral ilorasertib pharmacokinetics were dose-proportional, with a ~15-hour half-life

and no evidence of pharmacokinetic interaction with azacitidine [1].

Protocol 2: Study in Advanced Solid Tumours
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This trial characterized ilorasertib in patients with diverse advanced solid tumours, providing key insights

into its pharmacodynamic profile [2] [5].

¢ Patient Population: Adults with histologically confirmed locally advanced or metastatic solid tumours
refractory to standard therapy [2].
¢ Study Arms and Dosing:
o Arm I: Oral ilorasertib once daily (10-180 mg) on Days 1, 8, 15 of a 28-day cycle (n=23).
o Arm II: Oral ilorasertib twice daily (40-340 mg) on Days 1, 8, 15 of a 28-day cycle (n=28).
Dosing was separated by a 6-hour interval.
o Arm llII: Intravenous ilorasertib once daily (8—32 mg) on Days 1, 8, 15 of a 28-day cycle (n=7)
[2].
¢ Key Findings: Dose-limiting toxicities were predominantly related to VEGFR inhibition. Biomarker
analyses demonstrated that ilorasertib engaged both VEGFR2 and Aurora B kinase, with maximum
VEGFR2 inhibition occurring at lower exposures than those required for Aurora B inhibition in
tissue [2] [5].

Pharmacodynamic Assessments and Biomarker
Protocols

A critical finding from ilorasertib development was the differential exposure requirement for its two

primary mechanisms of action.
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Diagram 1: Dual mechanism of action of Ilerasertib. VEGFR/PDGFR inhibition occurs at lower exposures,

while Aurora kinase inhibition requires higher drug levels.

Key Biomarker Assays

e Aurora B Kinase Inhibition: Measured via phosphorylation of histone H3 in blood-borne tumor
cells or skin biopsies. This is a well-established surrogate marker for Aurora B kinase activity [2] [3].

e VEGFR2 Inhibition: Assessed through circulating Placental Growth Factor (PIGF) levels in
plasma, a compensatory biomarker indicative of VEGFR pathway blockade [2] [4].

e Cellular Efficacy: In preclinical models, ilorasertib induced polyploidy in tumor cell lines (e.g.,
H1299, H460), a functional cellular readout of Aurora B inhibition [3].

Safety and Toxicity Profile

The safety profile of ilorasertib reflected its dual mechanism of action, with toxicities attributable to both

VEGF/R and Aurora kinase inhibition.
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Table 3: Most frequent grade 3/4 adverse events in hematologic malignancy patients (n=52) [1].

Adverse Event Incidence (%)
Hypertension 28.8%
Hypokalemia 15.4%
Anemia 13.5%
Hypophosphatemia 11.5%

The most frequent treatment-emergent adverse events of any grade in solid tumour patients (n=58) were
fatigue (48%), anorexia (34%), and hypertension (34%) [2]. The predominance of hypertension is
characteristic of VEGFR inhibitors and was observed at lower doses, consistent with the pharmacodynamic

finding that VEGFR2 inhibition is achieved at lower exposures than Aurora kinase inhibition.

Experimental Workflow for Clinical PK/PD
Characterization

The following diagram summarizes the integrated workflow used to characterize ilorasertib's clinical

pharmacokinetics and pharmacodynamics.

Diagram 2: Integrated clinical PK/PD characterization workflow for Ilorasertib.

Conclusion and Development Status

Ilorasertib demonstrated an acceptable safety profile and evidence of dual Aurora kinase and VEGFR
kinase inhibition in phase 1 trials. A critical finding was that maximum VEGFR2 inhibition occurred at
lower exposures than required for robust Aurora B inhibition in tissue [2]. This differential target
engagement profile informed dose selection for further development, balancing anti-angiogenic effects with

anti-mitotic activity. The clinical development program for ilorasertib appears to have been discontinued, as
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no later-phase trial results are available in the public domain. The compound remains a useful

pharmacological tool for investigating combined Aurora and VEGFR pathway inhibition.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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